1-Methylhistamine dihydrochloride

Description

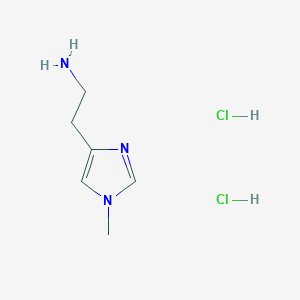

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXVEALMQHTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017448 | |

| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6481-48-7 | |

| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomous Role of 1-Methylhistamine in the Brain: From Inactive Metabolite to Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778) (historically referred to as tele-methylhistamine) has long been considered primarily an inactive metabolite of histamine (B1213489) within the central nervous system (CNS). Its synthesis by histamine N-methyltransferase (HNMT) represents the principal pathway for terminating histaminergic neurotransmission. However, emerging evidence challenges this passive depiction, revealing a more nuanced role for 1-methylhistamine as a potential neuromodulator. This technical guide provides a comprehensive overview of the functions of 1-methylhistamine in the brain, detailing its synthesis and metabolism, concentrations in various brain regions, and its interactions with neuronal receptors. We present quantitative data in structured tables, offer detailed experimental protocols for its measurement, and provide visualizations of its key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Histamine is a critical neurotransmitter in the brain, regulating a wide array of physiological processes including the sleep-wake cycle, appetite, and cognitive functions.[1] The termination of histaminergic signaling is crucial for maintaining neuronal homeostasis. In the mammalian brain, this is almost exclusively achieved through the enzymatic conversion of histamine to 1-methylhistamine by HNMT.[2][3] While this metabolic inactivation is its primary fate, 1-methylhistamine is not merely an inert byproduct. This guide explores the multifaceted functions of 1-methylhistamine, from its established role in histamine catabolism to its direct effects on neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Synthesis and Metabolism of 1-Methylhistamine

The metabolic pathway of histamine in the brain is a two-step process, with 1-methylhistamine as the key intermediate.

-

Step 1: Methylation of Histamine: Histamine, synthesized from the amino acid L-histidine by histidine decarboxylase (HDC), is released into the synaptic cleft. To terminate its action, it is methylated by histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine (SAM) as a methyl group donor, to form 1-methylhistamine .[2][3]

-

Step 2: Oxidation of 1-Methylhistamine: 1-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) into 1-methylimidazoleacetic acid (also known as tele-methylimidazoleacetic acid or t-MIAA), which is then excreted.[2]

It is important to note that diamine oxidase (DAO), the other major histamine-metabolizing enzyme in the periphery, has negligible activity in the brain under normal physiological conditions.[3]

Figure 1: Metabolic pathway of histamine in the brain.

Quantitative Data

Concentration of 1-Methylhistamine in the Brain

The concentration of 1-methylhistamine varies across different brain regions, generally mirroring the distribution of histamine.

| Brain Region | Species | Concentration (ng/g wet weight) | Citation(s) |

| Hypothalamus | Rat | 177 | [4] |

| Thalamus | Rat | ~100 | [4] |

| Neocortex | Rat | ~75 | [4] |

| Hippocampus | Rat | ~60 | [4] |

| Caudate Nucleus | Rat | ~50 | [4] |

| Midbrain | Rat | ~30 | [4] |

| Cerebellum | Rat | ~15 | [4] |

| Medulla-Pons | Rat | 9.5 | [4] |

| Fluid | Species | Concentration | Condition | Citation(s) |

| Cerebrospinal Fluid | Human | 2209 ± 463 pM (276 ± 58 pg/ml) | Neurological controls | [5] |

| Cerebrospinal Fluid | Human | 2431 ± 461 pM (304 ± 58 pg/ml) | Narcoleptic patients | [5] |

Receptor Binding and Activity

While primarily a metabolite, 1-methylhistamine does exhibit some activity at histamine and other receptors.

| Receptor | Species | Activity | Potency (EC50) | Citation(s) |

| Histamine H1 Receptor | Hamster | Partial Agonist | 72 µM | [6] |

| Histamine H2 Receptor | Guinea Pig | Agonist | ~38 µM | [7] |

| NMDA Receptor (NR2B subunit) | Rat | Positive Modulator (Potentiates NMDA-induced currents) | Mimics histamine's effect | [8][9] |

Direct Neuromodulatory Function: Potentiation of NMDA Receptors

A significant function of 1-methylhistamine, independent of its role as a histamine metabolite, is its ability to potentiate the activity of NMDA receptors, particularly those containing the NR2B subunit.[8][9] This action is not mediated by classical histamine receptors.

The potentiation of NMDA receptor-mediated currents by 1-methylhistamine suggests it could play a role in synaptic plasticity, learning, and memory, processes in which NMDA receptors are fundamentally involved.

Figure 2: 1-Methylhistamine potentiates NMDA receptor signaling.

Experimental Protocols

Quantification of 1-Methylhistamine in Brain Tissue by HPLC with Fluorescence Detection

This protocol is a synthesis of methodologies described in the literature.[10][11][12]

5.1.1. Brain Tissue Homogenization and Extraction

-

Tissue Dissection and Homogenization:

-

Rapidly dissect the brain region of interest on a cold plate.

-

Weigh the frozen tissue and transfer to a tube containing ice-cold methanol (B129727) (e.g., 4 mL per 250-350 mg of tissue).[13]

-

Homogenize immediately using a tissue homogenizer.

-

-

Protein Precipitation and Phase Separation:

-

Add an equal volume of ice-cold chloroform (B151607) to the homogenate and vortex thoroughly.[13]

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 40 minutes to separate the aqueous and organic phases.[13]

-

Carefully collect the upper aqueous phase containing the water-soluble metabolites, including 1-methylhistamine.

-

5.1.2. Derivatization

-

Reagent Preparation: Prepare a derivatization reagent containing o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol (B42355) or sodium sulfite) in a borate (B1201080) buffer (pH ~10.4).[11]

-

Derivatization Reaction: Mix the sample extract with the OPA reagent. The reaction proceeds rapidly at room temperature to form a fluorescent derivative.

5.1.3. HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 3.0 x 150 mm, 3.5 µm particle size).[11]

-

Mobile Phase: Isocratic elution with a mobile phase such as 100 mM monosodium phosphate (B84403) (pH 6.0), 500 mg/L 1-octanesulfonic acid (as an ion-pairing agent), and 20% methanol.[11]

-

Flow Rate: 0.35 mL/min.

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

In Vivo Microdialysis for Sampling Extracellular 1-Methylhistamine

This protocol provides a general workflow for in vivo microdialysis.[2][14][15]

5.2.1. Surgical Implantation of Microdialysis Probe

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula into the target brain region.

-

Allow for a recovery period of several days.

5.2.2. Microdialysis Procedure

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals.

-

Analyze the dialysate samples for 1-methylhistamine content using a sensitive analytical method such as LC-MS/MS.

Figure 3: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The role of 1-methylhistamine in the brain is more complex than previously appreciated. While its primary function is the inactivation of histamine, its ability to potentiate NMDA receptor activity positions it as a potential neuromodulator. This dual function has significant implications for understanding the regulation of neuronal excitability and synaptic plasticity.

For drug development professionals, targeting HNMT to modulate brain histamine levels remains an attractive strategy for treating neurological and psychiatric disorders. However, the direct effects of the resulting increase in 1-methylhistamine on NMDA receptor function must be considered. Future research should focus on elucidating the downstream signaling cascades initiated by 1-methylhistamine-mediated NMDA receptor potentiation and its physiological and behavioral consequences. A deeper understanding of the multifaceted roles of this "inactive" metabolite will undoubtedly open new avenues for therapeutic intervention in a range of brain disorders.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Histamine and tele-methylhistamine quantification in cerebrospinal fluid from narcoleptic subjects by liquid chromatography tandem mass spectrometry with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subunit-specific potentiation of recombinant N-methyl-D-aspartate receptors by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine potentiates N-methyl-D-aspartate receptors by interacting with an allosteric site distinct from the polyamine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography of histamine and 1-methylhistamine with on-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Metabolomic Analysis of Rat Brain by High Resolution Nuclear Magnetic Resonance Spectroscopy of Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uva.theopenscholar.com [uva.theopenscholar.com]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-Methylhistamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylhistamine (B192778), the primary metabolite of histamine (B1213489) via the action of histamine N-methyltransferase (HNMT), is an endogenous amine that actively participates in histaminergic signaling. While often considered less potent than its precursor, 1-methylhistamine exhibits a distinct pharmacological profile, acting as an agonist at histamine receptors with varying degrees of affinity and potency. This document provides a comprehensive overview of the mechanism of action of 1-methylhistamine dihydrochloride (B599025), detailing its interactions with histamine receptor subtypes, the subsequent signaling cascades, and its emerging role in modulating physiological processes. Quantitative data on receptor binding and functional activity are presented, alongside detailed experimental protocols for their determination.

Core Mechanism of Action: A Multi-Receptor Agonist

1-Methylhistamine dihydrochloride exerts its biological effects primarily by binding to and activating the four subtypes of histamine receptors: H1, H2, H3, and H4. These are all G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling pathways. The overall effect of 1-methylhistamine in a specific tissue or cell type is therefore dependent on the expression and relative abundance of these receptor subtypes.

Interaction with Histamine Receptor Subtypes

1-Methylhistamine demonstrates a preference for the H2 and H3 receptors over the H1 and H4 receptors. Its activity can be summarized as follows:

-

Histamine H1 Receptor (H1R): 1-Methylhistamine is a weak partial agonist at the H1 receptor. Activation of H1R, which couples to Gq/11, leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[1]

-

Histamine H2 Receptor (H2R): 1-Methylhistamine is a notable agonist at the H2 receptor.[2] H2R is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is critically involved in the regulation of gastric acid secretion and cardiac function.

-

Histamine H3 Receptor (H3R): While direct binding affinity data for 1-methylhistamine is limited, its structural analog, (R)-α-methylhistamine, is a potent and selective H3 receptor agonist.[3] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors primarily function as presynaptic autoreceptors, inhibiting the synthesis and release of histamine and other neurotransmitters in the central nervous system.[4]

-

Histamine H4 Receptor (H4R): 1-Methylhistamine exhibits significantly lower affinity for the H4 receptor compared to the H3 receptor.[5] Similar to H3R, the H4R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[6] This receptor is predominantly expressed on hematopoietic cells and plays a crucial role in immune responses and inflammation.

Interaction with NMDA Receptors

Recent evidence suggests that 1-methylhistamine, similar to histamine, can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the NR2B subunit.[7] This interaction is independent of classical histamine receptors and suggests a direct modulatory role for 1-methylhistamine in glutamatergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of 1-methylhistamine and related compounds at human histamine receptors.

Table 1: Binding Affinities (Ki) of Histamine and its Analogs at Human Histamine Receptors

| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |

| Histamine | ~1000 | ~100 | 8[2] | 5-10[6] |

| 1-Methylhistamine | Data not readily available | Data not readily available | Data not readily available | Significantly lower than H3R[5] |

| (R)-α-Methylhistamine | Data not readily available | Data not readily available | Potent Agonist[3] | Data not readily available |

| 4-Methylhistamine (B1206604) | >10000 | Data not readily available | >10000 | 50 |

Table 2: Functional Potencies (EC50/logEC50) of 1-Methylhistamine at Human Histamine Receptors

| Receptor | Assay Type | Value |

| H1 Receptor | Phosphoinositide Hydrolysis | EC50 = 31 µM |

| H2 Receptor | CRE-SPAP Production | logEC50 = -4.42[2] |

| H3 Receptor | Data not readily available | Data not readily available |

| H4 Receptor | Data not readily available | Data not readily available |

Signaling Pathways

The activation of histamine receptors by 1-methylhistamine initiates distinct downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]

- 5. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Synthesis of 1-Methylhistamine from Histamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489), a critical biogenic amine, plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its biological activity is tightly regulated through metabolic inactivation. One of the two primary pathways for histamine degradation is Nτ-methylation, an intracellular process that converts histamine into 1-methylhistamine (B192778). This reaction is catalyzed by the enzyme Histamine N-methyltransferase (HNMT) and is particularly crucial in the central nervous system. This technical guide provides an in-depth overview of this synthesis pathway, including the reaction mechanism, enzyme kinetics, detailed experimental protocols for its analysis, and its significance as a clinical biomarker.

Introduction to Histamine Metabolism

Histamine is synthesized from the amino acid L-histidine via decarboxylation, a reaction catalyzed by L-histidine decarboxylase.[1] Once formed and released, histamine is rapidly inactivated to terminate its signaling. In mammals, this inactivation occurs through two main enzymatic pathways that differ in their cellular location and mechanism.[2][3]

-

Oxidative Deamination: Primarily an extracellular process, this pathway is catalyzed by diamine oxidase (DAO). DAO is a secretory enzyme found in high concentrations in the small intestine, colon, placenta, and kidneys, where it degrades extracellular histamine.[2]

-

Ring Methylation: This is the primary intracellular pathway for histamine inactivation. It is catalyzed by Histamine N-methyltransferase (HNMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. This pathway is ubiquitous in mammalian tissues but is the sole route for terminating the neurotransmitter actions of histamine in the central nervous system (CNS).[4][5]

This document focuses exclusively on the second pathway: the synthesis of 1-methylhistamine catalyzed by HNMT.

The Synthesis Pathway of 1-Methylhistamine

The conversion of histamine to 1-methylhistamine (also known as Nτ-methylhistamine) is a one-step enzymatic reaction.

-

Enzyme: Histamine N-methyltransferase (HNMT, EC 2.1.1.8).[6]

-

Substrate: Histamine.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).[2]

-

Product: 1-Methylhistamine (Nτ-methylhistamine).[3]

-

Byproduct: S-adenosyl-L-homocysteine (SAH).[2]

The reaction involves the transfer of a methyl group from SAM to the tele nitrogen atom (Nτ) of the imidazole (B134444) ring of histamine.[2] This methylation renders the molecule biologically inactive as a ligand for histamine receptors.[3]

Overview of Histamine Metabolic Routes

To provide context, the HNMT pathway operates in parallel with the DAO pathway. The choice of pathway is determined by the location of the histamine molecule (intracellular vs. extracellular).

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. mthfrsupport.com.au [mthfrsupport.com.au]

- 3. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. tribioscience.com [tribioscience.com]

The Role of 1-Methylhistamine in Allergic and Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778) (1-MH), the primary metabolite of histamine (B1213489) via the histamine N-methyltransferase (HNMT) pathway, has long been considered a largely inactive byproduct of histamine degradation. However, emerging evidence suggests a more nuanced role for 1-MH in modulating allergic and inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of 1-methylhistamine's function, focusing on its biochemical properties, receptor interactions, and downstream signaling effects. We present a comprehensive overview of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways to facilitate further research and drug development in this area. While its direct pro-inflammatory activity is significantly weaker than that of its precursor, histamine, its stability and presence in biological fluids make it a critical biomarker for mast cell activation and histamine release. Furthermore, its potential to act as a partial agonist or antagonist at histamine receptors suggests a modulatory role in histamine-driven pathologies.

Introduction

Histamine is a potent biogenic amine that plays a central role in the pathophysiology of allergic and inflammatory diseases. Its effects are mediated through four distinct G-protein coupled receptors: H1, H2, H3, and H4. The rapid metabolism of histamine is crucial for the termination of its biological effects. Two primary enzymatic pathways are responsible for histamine degradation: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT).[1] This guide focuses on the product of the latter pathway, 1-methylhistamine (also known as Nτ-methylhistamine), and its role in allergic and inflammatory processes.

Unlike histamine, which has a short half-life, 1-methylhistamine is a stable metabolite, making it a reliable biomarker for systemic histamine release and mast cell activation disorders.[2] While generally considered to possess significantly lower biological activity than histamine, its interactions with histamine receptors and potential downstream signaling effects are areas of growing research interest. This document aims to provide a detailed technical resource for researchers and drug development professionals investigating the multifaceted role of 1-methylhistamine.

Biochemical Profile and Metabolism

1-Methylhistamine is a methylated derivative of histamine, formed by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ) of the imidazole (B134444) ring of histamine. This reaction is catalyzed by the enzyme histamine N-methyltransferase (HNMT).

Histamine N-Methyltransferase (HNMT)

HNMT is a cytosolic enzyme widely distributed in various tissues, including the liver, kidneys, bronchial epithelium, and the central nervous system. Its primary function is the intracellular inactivation of histamine.

The enzymatic activity of HNMT is crucial for regulating intracellular histamine levels. The Michaelis-Menten constants (Km) provide insight into the enzyme's affinity for its substrates.

| Substrate | Km (µM) | Source |

| Histamine | 4.2 | [3] |

| S-Adenosylmethionine | 1.8 | [3] |

Interaction with Histamine Receptors

| Receptor | Ligand | Ki (nM) | Source |

| H4 Receptor | 4-Methylhistamine (B1206604) | 50 | [4][5] |

Note: Data for 1-methylhistamine at H1, H2, and H3 receptors is not consistently reported in the literature. The value for the H4 receptor is for the isomer 4-methylhistamine, which has been identified as a potent agonist.

Signaling Pathways

The interaction of histamine and its analogs with their receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

-

H1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[6]

-

H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][7]

-

H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP.[8]

The role of 1-methylhistamine in these pathways is likely that of a weak or partial agonist, or potentially an antagonist, depending on the receptor subtype and cellular context. Its lower affinity suggests that it would require higher concentrations to elicit a response compared to histamine.

Histamine Metabolism and 1-Methylhistamine Formation

Figure 1: Major pathways of histamine metabolism.

Histamine Receptor Signaling Pathways

Figure 2: Overview of histamine receptor signaling pathways.

Experimental Protocols

Accurate quantification of 1-methylhistamine and characterization of its biological activity are essential for understanding its role in health and disease. This section provides detailed methodologies for key experiments.

Quantification of 1-Methylhistamine in Urine by ELISA

This protocol is based on a competitive enzyme-linked immunosorbent assay.

Materials:

-

1-Methylhistamine ELISA kit (e.g., IBL International, Eagle Biosciences)

-

Microplate reader with a 450 nm filter

-

Orbital shaker

-

Pipettes and tips

-

Distilled water

-

Urine samples, standards, and controls

Procedure:

-

Preparation of Reagents: Allow all kit components and samples to reach room temperature. Prepare wash buffer and other reagents as per the kit instructions.

-

Acylation (for some kits):

-

Pipette 20 µL of standards, controls, and urine samples into the wells of a reaction plate.

-

Add 200 µL of Equalizing Reagent to all wells.

-

Add 20 µL of Acylation Reagent to all wells and proceed immediately to the next step.[9]

-

-

ELISA:

-

Pipette 50 µL of Start Buffer into the appropriate wells of the coated microtiter plate.

-

Add 20 µL of the acylated standards, controls, and samples to the wells.

-

Add 50 µL of Antiserum to all wells.

-

Incubate for 30 minutes at room temperature on an orbital shaker.[7][10]

-

Wash the wells three times with 250 µL of wash buffer per well.

-

Add 100 µL of Enzyme Conjugate to each well and incubate for 20 minutes at room temperature on an orbital shaker.

-

Wash the wells as described previously.

-

Add 100 µL of Substrate Solution to each well and incubate for 15-20 minutes at room temperature, protected from light.

-

Add 100 µL of Stop Solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm within 15 minutes.

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of 1-methylhistamine in the samples by interpolating their absorbance values on the standard curve.

-

Quantification of 1-Methylhistamine in Urine by LC-MS/MS

This protocol provides a general framework for a sensitive and specific liquid chromatography-tandem mass spectrometry method.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 or HILIC analytical column

-

Acetonitrile, formic acid, water (LC-MS grade)

-

Isotopically labeled internal standard (e.g., d3-1-methylhistamine)

-

Urine samples, calibrators, and quality control samples

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex.

-

To 100 µL of urine, add 10 µL of internal standard solution.

-

Dilute the sample with 890 µL of mobile phase A (e.g., 0.1% formic acid in water).

-

Vortex and centrifuge the samples.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% mobile phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methylhistamine: e.g., m/z 126.1 -> m/z 81.1

-

Internal Standard: e.g., m/z 129.1 -> m/z 84.1

-

-

Optimize cone voltage and collision energy for each transition.

-

-

Data Analysis:

-

Integrate the peak areas for 1-methylhistamine and the internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.

-

Determine the concentration of 1-methylhistamine in the samples from the calibration curve.

-

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 1-methylhistamine for a specific histamine receptor.

Materials:

-

Cell membranes expressing the histamine receptor of interest (e.g., from transfected HEK293 or CHO cells).

-

Radiolabeled ligand specific for the receptor (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R).

-

Unlabeled 1-methylhistamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 1-methylhistamine in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the 1-methylhistamine concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of 1-methylhistamine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental and Logical Workflows

Workflow for Biomarker Discovery Using LC-MS/MS

Figure 3: A typical workflow for biomarker discovery.

Conclusion and Future Directions

1-Methylhistamine serves as a stable and reliable biomarker for histamine release, with established methods for its quantification in biological fluids. While its direct biological activity at histamine receptors is considerably lower than that of histamine, its potential to modulate histamine signaling warrants further investigation. The lack of comprehensive quantitative data on its binding affinities for H1, H2, and H3 receptors represents a significant knowledge gap that needs to be addressed to fully elucidate its role in allergic and inflammatory responses.

Future research should focus on:

-

Determining the binding affinities (Ki) of 1-methylhistamine for all four histamine receptor subtypes.

-

Characterizing the functional consequences of 1-methylhistamine binding, including its effects on second messenger systems and downstream signaling pathways.

-

Investigating the in vivo effects of 1-methylhistamine in animal models of allergy and inflammation.

-

Exploring the clinical utility of 1-methylhistamine as a biomarker in a wider range of inflammatory conditions.

A deeper understanding of the subtle modulatory role of 1-methylhistamine may open new avenues for therapeutic intervention in histamine-mediated diseases, potentially through the development of drugs that target its metabolism or its interactions with histamine receptors.

References

- 1. Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine-induced Ca2+ entry precedes Ca2+ mobilization in bovine adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histamine-induced cyclic AMP accumulation in type-1 and type-2 astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of 1-Methylhistamine and Histamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine synthesized from the amino acid histidine, is a pivotal signaling molecule involved in a myriad of physiological and pathological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The diverse functions of histamine, ranging from allergic and inflammatory responses to gastric acid secretion and neurotransmission, have made its receptors significant targets for therapeutic intervention.

Metabolism is a key regulator of histamine's biological activity. One of the primary pathways for histamine inactivation is through methylation by the enzyme histamine-N-methyltransferase (HNMT), yielding 1-methylhistamine (B192778) (also known as Nτ-methylhistamine or tele-methylhistamine). While often considered a less active or inactive metabolite, 1-methylhistamine's own biological activity and its interaction with histamine receptors are of considerable interest for a comprehensive understanding of histaminergic signaling and for the development of novel therapeutics. This technical guide provides a detailed comparative analysis of the biological activities of 1-methylhistamine and histamine, focusing on their receptor binding affinities, functional potencies, and the signaling pathways they elicit.

Histamine Metabolism: The Role of HNMT

Histamine is metabolized via two main enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT).[1][2][3] HNMT is a cytosolic enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen of the imidazole (B134444) ring of histamine, forming 1-methylhistamine.[2][3] This metabolite can then be further metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole (B24206) acetic acid.[3] The HNMT pathway is particularly prominent in the central nervous system for the inactivation of synaptic histamine.[4]

Figure 1: Metabolic pathway of histamine.

Comparative Receptor Binding Affinity and Functional Potency

The biological effects of histamine and 1-methylhistamine are determined by their affinity for and activation of the four histamine receptor subtypes. The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of both compounds at human histamine receptors.

Table 1: Comparative Binding Affinities (Ki) of Histamine and 1-Methylhistamine at Human Histamine Receptors

| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |

| Histamine | 2399[1] | Data not available | 8[5] | 4.7 - 8.1[1][6] |

| 1-Methylhistamine | Data not available | Data not available | Data not available | Data not available |

Table 2: Comparative Functional Potencies (EC50/IC50) of Histamine and 1-Methylhistamine at Human Histamine Receptors

| Compound | H1 Receptor (EC50, nM) | H2 Receptor (EC50, nM) | H3 Receptor (EC50, nM) | H4 Receptor (EC50, nM) |

| Histamine | 2000 - 10000[7] | 17000[2] | 9 - 15[3] | 316[8] |

| 1-Methylhistamine | Data not available | 38018.9[2] | Data not available | Data not available |

Note: Data for 1-methylhistamine is limited in the currently available literature. The provided EC50 for 1-methylhistamine at the H2 receptor was calculated from a reported logEC50 of -4.42. The EC50 for histamine at the H4 receptor was calculated from a reported pEC50 of 6.5.

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype initiates distinct intracellular signaling cascades, leading to a wide range of cellular responses.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 G-proteins.[9] Upon activation by an agonist, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is central to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction and increased vascular permeability.[3]

Figure 2: H1 receptor signaling pathway.

H2 Receptor Signaling

The H2 receptor is coupled to Gs G-proteins.[9] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as the stimulation of gastric acid secretion by parietal cells in the stomach.[3]

Figure 3: H2 receptor signaling pathway.

H3 Receptor Signaling

The H3 receptor is primarily coupled to Gi/o G-proteins.[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[10]

References

- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of histamine H2 receptors on clonal cytolytic T lymphocytes. Evidence for histamine-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histamine autoreceptor is a short isoform of the H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1-Methylhistamine: A Technical Guide to its Discovery and Application as a Core Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical and research biomarkers, the pursuit of stable and reliable indicators of physiological and pathological processes is paramount. Histamine (B1213489), a well-known biogenic amine, plays a crucial role in a myriad of biological functions, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] However, its utility as a direct biomarker is hampered by its short half-life of approximately one minute in circulation.[3] This technical guide delves into the discovery and history of 1-methylhistamine (B192778) (N-methylhistamine), the primary and stable metabolite of histamine, and its establishment as a robust biomarker for systemic mast cell activation and other histamine-related conditions.

The Metabolic Pathway: From Histamine to 1-Methylhistamine

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase (HDC).[4][5] Once formed and released from storage granules in mast cells and basophils, histamine is rapidly inactivated through two primary metabolic pathways.[1][5] The predominant pathway, particularly in the central nervous system and airways, involves the methylation of the imidazole (B134444) ring by histamine-N-methyltransferase (HNMT), using S-adenosyl-L-methionine as a methyl donor, to form 1-methylhistamine (also referred to as N-methylhistamine).[2][4] The alternative pathway is the oxidative deamination by diamine oxidase (DAO), primarily active in the intestines, kidneys, and placenta, which converts histamine to imidazoleacetic acid.[6][7] 1-methylhistamine is further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to 1-methyl-4-imidazoleacetic acid for excretion in the urine.[4][7]

The stability of 1-methylhistamine in biological fluids, compared to the transient nature of histamine, makes it a more reliable indicator of histamine release over time.[3] Its measurement in urine provides a non-invasive window into systemic histamine production and mast cell activity.[8]

1-Methylhistamine as a Biomarker of Mast Cell Activation

The clinical utility of 1-methylhistamine as a biomarker is most prominently established in the diagnosis and monitoring of mast cell activation disorders.[9] Conditions such as systemic mastocytosis and anaphylaxis are characterized by the excessive release of histamine and other mediators from mast cells.[8][10] Due to its longer half-life, urinary 1-methylhistamine levels provide superior sensitivity and specificity for detecting these events compared to direct histamine measurements.[9][11]

Elevated concentrations of urinary 1-methylhistamine are consistent with mastocytosis and other mast cell activation syndromes.[11] The degree of elevation often correlates with the severity of mast cell proliferation and activation.[9] For instance, patients with systemic mastocytosis and those experiencing anaphylaxis tend to exhibit more significant increases (often two-fold or more) in urinary 1-methylhistamine excretion compared to individuals with localized mast cell proliferation, such as urticaria pigmentosa, who may show only mild elevations.[9][12]

Recent research has also explored the utility of 1-methylhistamine as a biomarker in other conditions, including histamine intolerance and as an indicator of the histamine response to exercise.[13][14] In a pilot study on histamine intolerance, individuals with this condition showed a distinct urinary excretion profile with lower levels of 1-methylhistamine compared to a control group.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding urinary 1-methylhistamine levels in various populations and conditions.

Table 1: Reference Ranges for Urinary N-Methylhistamine (Random Urine)

| Age Group | Reference Range (µg/g creatinine) |

| 0 - 5 years | 120 - 510 |

| 6 - 16 years | 70 - 330 |

| > 16 years | 30 - 200 |

| Data sourced from Mayo Clinic Laboratories and Quest Diagnostics.[11][16] |

Table 2: Urinary Histamine and 1-Methylhistamine in a Pilot Study on Histamine Intolerance

| Analyte | Sample Type | Control Group (n=14) (mean ± SD) |

| Histamine (HA) | Spot Urine | 30.9 ± 17.3 µg/g creatinine (B1669602) |

| Histamine (HA) | 24h Urine | 30.0 ± 14.7 µg/g creatinine |

| 1-Methylhistamine (MHA) | Spot Urine | 143.5 ± 43.0 µg/g creatinine |

| 1-Methylhistamine (MHA) | 24h Urine | 145.1 ± 41.1 µg/g creatinine |

| Data from Sánchez-Pérez et al. (2022). The study found a high correlation between spot and 24h urine samples for both analytes (r > 0.95).[7] |

Table 3: Urinary N-Methylhistamine Levels in Mastocytosis

| Patient Group | Median/Average N-Methylhistamine Level (µmol/mol creatinine) |

| Mastocytosis limited to the skin | 245 (median) |

| Mast cell accumulation in bone marrow and cutaneous mastocytosis | 509 (average) |

| Data from Oranje et al. (2002). A level of ≥ 297 µmol/mol creatinine was suggested as a threshold for considering a bone marrow biopsy.[17] |

Experimental Protocols

The gold standard for the quantification of urinary 1-methylhistamine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][16] Enzyme-Linked Immunosorbent Assays (ELISA) and Ultra-High Performance Liquid Chromatography (UHPLC) with fluorometric detection are also utilized.[7][18]

Methodology for Urinary 1-Methylhistamine Analysis by LC-MS/MS

This section outlines a general methodology for the analysis of 1-methylhistamine in urine, based on established principles.

1. Patient Preparation and Specimen Collection:

-

Patient Preparation: Patients should be advised to avoid monoamine oxidase inhibitors (MAOIs) and aminoguanidine, as these medications can increase N-methylhistamine levels.[16][19] While a typical diet has minimal effect, very histamine-rich diets may cause mild elevations.[12][16]

-

Specimen Type: Both random and 24-hour urine collections are acceptable. Random urine samples are often preferred for episodic symptoms, such as in suspected allergic reactions, and should be collected within a few hours of symptom onset.[3][11] For monitoring chronic conditions, a 24-hour collection may be preferable to account for diurnal variations.[9][19]

-

Collection: Urine should be collected in a clean, preservative-free container.[20]

-

Storage and Transport: The urine sample should be refrigerated. For long-term storage or transport, the sample should be frozen.[11][16]

2. Sample Preparation:

-

An aliquot of the urine sample is taken.

-

An internal standard (e.g., a deuterated form of 1-methylhistamine) is added to each sample to account for variations in sample processing and instrument response.

-

Depending on the specific protocol, a protein precipitation or a solid-phase extraction (SPE) step may be employed to remove interfering substances and concentrate the analyte. A mixed-mode cation exchange SPE is often effective.[7]

3. Chromatographic Separation (LC):

-

The prepared sample is injected into a liquid chromatography system.

-

The analytes are separated on a C18 or similar reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

4. Detection (Tandem Mass Spectrometry - MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The 1-methylhistamine and internal standard molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 1-methylhistamine and the internal standard are monitored for highly selective and sensitive quantification.

5. Data Analysis and Quantification:

-

The concentration of 1-methylhistamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-methylhistamine.

-

The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution and reported as µg/g creatinine or µmol/mol creatinine.[7][11]

Logical Framework for Biomarker Validation

The establishment of 1-methylhistamine as a reliable biomarker followed a logical progression of scientific validation. This involved demonstrating its biochemical relationship to the parent compound (histamine), developing robust analytical methods for its measurement, and establishing its clinical correlation with specific disease states.

Conclusion

1-methylhistamine has transitioned from a simple metabolite to a cornerstone biomarker in the investigation of histamine-mediated conditions. Its discovery and the subsequent development of precise analytical methods have provided researchers and clinicians with a powerful, non-invasive tool to assess systemic mast cell activation. The superior stability of 1-methylhistamine over its parent compound, histamine, ensures a more accurate and integrated measure of histamine release. Ongoing research continues to expand its applications, solidifying the role of 1-methylhistamine as an indispensable biomarker in both clinical diagnostics and drug development.

References

- 1. 组胺合成和代谢 [sigmaaldrich.com]

- 2. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. leedsth.nhs.uk [leedsth.nhs.uk]

- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Histamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 10. Mast Cell Activation Syndrome (MCAS) [aaaai.org]

- 11. N-Methylhistamine, random urine - Allina Health Laboratory [labs.allinahealth.org]

- 12. mayocliniclabs.com [mayocliniclabs.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 17. Urinary N-methylhistamine as an indicator of bone marrow involvement in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ibl-international.com [ibl-international.com]

- 19. N-Methylhistamine, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 20. 24hr Urine for Histamine/Methylhistamine - Australian Clinical Labs [clinicallabs.com.au]

An In-depth Technical Guide to 1-Methylhistamine Dihydrochloride: Chemical Properties, Structure, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778), a primary metabolite of histamine (B1213489), serves as a crucial molecule in neuroscience and pharmacology. Its dihydrochloride (B599025) salt is a stable and soluble form widely utilized in research to investigate the histaminergic system, particularly the function and pharmacology of histamine receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 1-methylhistamine dihydrochloride. It includes detailed experimental protocols for its synthesis, analysis, and use in key bioassays, alongside structured data tables and visualizations to facilitate understanding and application in a research setting.

Chemical Properties and Structure

This compound, also known as 1-Methyl-4-(β-aminoethyl)imidazole dihydrochloride, is the hydrochloride salt of 1-methylhistamine. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Chemical Structure

The chemical structure of 1-methylhistamine consists of an imidazole (B134444) ring methylated at the 1-position, with an ethylamine (B1201723) side chain at the 4-position. The dihydrochloride salt forms by the protonation of the primary amine and the imidazole nitrogen.

IUPAC Name: 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride[1] CAS Number: 6481-48-7[1] Molecular Formula: C₆H₁₁N₃ · 2HCl[2] Molecular Weight: 198.09 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >198 °C (decomposes) | [4] |

| Solubility | Water: 49.00-51.00 mg/mL | [3] |

| PBS (pH 7.2): 10 mg/mL | [2] | |

| DMSO: 20 mg/mL | [2] | |

| Ethanol: 1 mg/mL | [2] | |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | Spectral data available in various databases for the parent compound. | |

| ¹³C NMR | Spectral data available in various databases for the parent compound. | |

| Mass Spectrometry (LC-MS) | Experimental MS2 data available, showing top peaks at m/z 199.1, 198.9, 199.0, 199.5, and 199.3. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer). | [1] |

| UV Spectroscopy | λmax: 217 nm | [2] |

Biological Role and Signaling Pathways

1-Methylhistamine is the major metabolite of histamine, formed through the action of the enzyme histamine N-methyltransferase (HNMT)[4]. It serves as a biomarker for histaminergic system activity in the brain and has been studied in the context of neurological conditions such as Alzheimer's disease and hypersomnia[2][4].

Histamine Metabolism

The metabolic pathway of histamine involves two primary enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of histamine, producing 1-methylhistamine.

References

- 1. This compound | C6H13Cl2N3 | CID 11957601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

The Physiological Role of 1-Methylhistamine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylhistamine (B192778), the primary metabolite of the neurotransmitter histamine (B1213489) in the central nervous system (CNS), serves as a critical indicator of histaminergic system activity. Its formation, catalyzed by histamine N-methyltransferase (HNMT), and subsequent degradation are tightly regulated processes essential for maintaining synaptic histamine homeostasis. While not possessing direct receptor agonist activity comparable to histamine, fluctuations in 1-methylhistamine levels provide a reliable index of neuronal histamine release and metabolism. Dysregulation of the histaminergic system, and consequently 1-methylhistamine concentrations, has been implicated in a range of neurological and psychiatric disorders, highlighting its significance as a biomarker and a potential therapeutic target. This guide provides a comprehensive overview of the physiological role of 1-methylhistamine in the CNS, detailing its synthesis and metabolism, its utility as a marker for various brain functions, and the experimental methodologies employed in its study.

Introduction

Histamine, a well-known mediator of allergic and inflammatory responses, also functions as a crucial neurotransmitter in the CNS. Histaminergic neurons, originating exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, project widely throughout the brain, modulating key physiological processes including wakefulness, cognition, and appetite.[1][2] The termination of histaminergic signaling in the CNS is primarily achieved through enzymatic degradation, as no significant reuptake mechanism for histamine has been identified.[3] Histamine N-methyltransferase (HNMT) is the sole enzyme responsible for the metabolic inactivation of histamine in the brain, converting it to 1-methylhistamine (also known as Nτ-methylhistamine or tele-methylhistamine).[4][5] Consequently, the levels of 1-methylhistamine in various brain regions and cerebrospinal fluid (CSF) are considered a direct reflection of the activity of the histaminergic system.[6]

Synthesis and Metabolism of 1-Methylhistamine in the CNS

The metabolic pathway of histamine in the central nervous system is a two-step process.

Step 1: Methylation of Histamine

In the neuronal synapse, released histamine is taken up by postsynaptic neurons or glial cells.[7] Within the cytoplasm, the enzyme histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming 1-methylhistamine.[8]

Step 2: Oxidative Deamination of 1-Methylhistamine

1-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole (B24206) acetic acid (1-MIAA), which is the final inactive metabolite excreted from the brain.[1][9] In peripheral tissues, another enzyme, diamine oxidase (DAO), plays a significant role in histamine degradation; however, its activity in the CNS is negligible under normal physiological conditions.[8]

Quantitative Data

Concentration of 1-Methylhistamine and Histamine in Rodent Brain Regions

The concentration of 1-methylhistamine, as an indicator of histamine turnover, varies across different regions of the brain.

| Brain Region | Species | 1-Methylhistamine Concentration | Histamine Concentration | Reference |

| Hypothalamus | Rat | 0.86 ± 0.14 nmol/g | 3.01 ± 0.51 nmol/g | [10] |

| Anterior Hypothalamus | Rat | - | Basal release: 0.09 ± 0.01 pmol/20 min | [5] |

| Hypothalamus | Rabbit | - | 660 ng/g | [7] |

| Cerebral Cortex | Rabbit | - | 90 - 110 ng/g | [7] |

| Hippocampus | Rabbit | - | 90 - 110 ng/g | [7] |

| Cerebellum | Rabbit | - | 60 ng/g | [7] |

| Whole Brain | Mouse (Control) | Not significantly different from W/Wv | Not significantly different from W/Wv | [11] |

| Hypothalamus | Mouse (W/Wv) | Higher than control | Not significantly different from control | [11] |

Note: Concentrations can vary based on the specific strain, age, and analytical method used.

Enzyme Kinetics of Histamine N-Methyltransferase (HNMT)

The efficiency of 1-methylhistamine synthesis is determined by the kinetic properties of HNMT.

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Ox Brain | Histamine | - | - | [10][12] |

| Ox Brain | S-Adenosylmethionine | - | - | [10][12] |

| Human Skin | Histamine | 4.2 µM | - | [6] |

| Human Skin | S-Adenosylmethionine | 1.8 µM | - | [6] |

| Rat Cerebral Tissue | [3H]-Histamine (uptake) | 0.19 ± 0.03 µM | 3.12 ± 0.75 pmol/mg protein/min | [9] |

Receptor Binding Affinity of 1-Methylhistamine

While primarily a metabolite, 1-methylhistamine exhibits some interaction with histamine receptors.

| Receptor Subtype | Ligand | Agonist Activity (log EC50) | Binding Affinity (Ki/Kd) | Reference |

| Human H2 Receptor | 1-Methylhistamine | -4.42 ± 0.05 | - | [13] |

| Human H4 Receptor | 4-Methylhistamine (B1206604) | pEC50 = 7.4 ± 0.1 | Ki = 50 nM | [8] |

| Rat H3 Receptor | [3H]-Nα-methyl-histamine | - | Kd = 2 nM | [14] |

Physiological Roles of the Histaminergic System as Indicated by 1-Methylhistamine

As a stable metabolite, 1-methylhistamine levels serve as a reliable proxy for the activity of the histaminergic system, which is implicated in a multitude of CNS functions.

-

Sleep-Wake Cycle: The histaminergic system is a key regulator of arousal and wakefulness. Studies in HNMT knockout mice, which exhibit elevated brain histamine levels, show prolonged wakefulness during the inactive period, indicating the crucial role of histamine metabolism in maintaining normal sleep patterns.[5]

-

Aggression and Locomotor Activity: HNMT-deficient mice also display heightened aggression, a behavior that can be suppressed by a histamine H2 receptor antagonist.[5] Furthermore, the histaminergic system is involved in the control of spontaneous locomotion.[12]

-

Feeding Behavior: The histaminergic system, particularly via H1 receptors in the hypothalamus, acts as an anorectic agent, contributing to the regulation of food intake.[15]

-

Cognitive Function: Histaminergic neurons enhance cognition and memory.[16] Alterations in histaminergic neurotransmission are associated with cognitive decline in neurodegenerative diseases like Alzheimer's disease.[17]

-

Neurological and Psychiatric Disorders: Dysregulation of the histaminergic system has been linked to several brain disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and Tourette's syndrome.[18] Polymorphisms in the HNMT gene have been associated with an increased risk for these conditions.[19]

Experimental Protocols

Measurement of 1-Methylhistamine in Brain Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of 1-methylhistamine in brain tissue samples.

1. Tissue Homogenization:

- Dissect the brain region of interest on ice.

- Homogenize the tissue in a suitable volume of ice-cold 0.4 M perchloric acid.

- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

- Collect the supernatant for analysis.

2. Derivatization (Pre-column):

- Adjust the pH of the supernatant to approximately 9.5-10.0 with a sodium carbonate/bicarbonate buffer.

- Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfo-B-H to form a fluorescent or electrochemically active derivative.[10][20]

- Incubate the mixture under optimized conditions (e.g., specific time and temperature) to ensure complete derivatization.

3. HPLC Separation:

- Inject a defined volume of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

- Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) or acetate (B1210297) buffer, an ion-pairing agent (e.g., sodium octanesulfonate), and an organic modifier (e.g., methanol (B129727) or acetonitrile).

- The flow rate and column temperature should be optimized for the best separation of the 1-methylhistamine derivative from other components in the sample.

4. Detection:

- Fluorometric Detection: If a fluorescent derivative was formed, use a fluorescence detector with appropriate excitation and emission wavelengths.

- Electrochemical Detection: For electrochemically active derivatives, use an electrochemical detector with a specific potential applied to the working electrode.[10]

- Mass Spectrometry (MS) Detection: For high sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).

5. Quantification:

- Generate a standard curve using known concentrations of 1-methylhistamine that have undergone the same derivatization and analysis procedure.

- Calculate the concentration of 1-methylhistamine in the brain tissue sample by comparing its peak area or height to the standard curve.

In Vivo Microdialysis for Monitoring Extracellular 1-Methylhistamine

This protocol describes the use of in vivo microdialysis to measure the real-time release of histamine and its metabolite 1-methylhistamine in the brain of a living animal.

1. Probe Implantation:

- Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

- Implant a microdialysis probe into the specific brain region of interest using stereotaxic coordinates.

- Secure the probe to the skull with dental cement.

2. Perfusion and Sample Collection:

- Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

- Collect the dialysate, which contains molecules that have diffused from the extracellular space across the semipermeable membrane of the probe, at regular intervals (e.g., every 15-30 minutes).

- Store the collected dialysate samples at -80°C until analysis.

3. Sample Analysis:

- Analyze the dialysate samples for 1-methylhistamine and histamine content using a highly sensitive analytical technique, typically HPLC coupled with fluorometric, electrochemical, or mass spectrometric detection, as described in the previous protocol. Due to the low concentrations in the dialysate, a sensitive detection method is crucial.

4. Data Analysis:

- Calculate the basal extracellular concentration of 1-methylhistamine.

- To study the effects of pharmacological agents or behavioral stimuli, administer the treatment and continue collecting dialysate to measure changes in 1-methylhistamine levels over time.

- Express the results as a percentage of the basal release or as absolute concentrations, taking into account the in vitro recovery rate of the microdialysis probe.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathways of histamine receptors in the CNS.

Experimental Workflow

Caption: General experimental workflow for studying 1-methylhistamine in the CNS.

Logical Relationships

Caption: Logical relationships of 1-methylhistamine in CNS function and dysfunction.

Conclusion

1-Methylhistamine, as the primary and sole metabolite of histamine in the central nervous system, is an indispensable tool for researchers and clinicians studying the histaminergic system. Its concentration in brain tissue and fluids provides a dynamic and reliable measure of histamine release and turnover. Understanding the physiological roles governed by the histaminergic system, through the lens of 1-methylhistamine levels, is crucial for unraveling the complexities of various neurological and psychiatric disorders. The continued refinement of analytical techniques for its precise measurement will further empower research aimed at developing novel therapeutic strategies targeting the brain's histaminergic network.

References

- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Experimental Medicine Approaches in Early-Phase CNS Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concentration of histamine in different parts of the brain and hypophysis of rabbit: effect of treatment with histidine, certain other amino acids and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and kinetic properties of ox brain histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Normal levels of histamine and tele-methylhistamine in mast cell-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and kinetic properties of ox brain histamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis | Semantic Scholar [semanticscholar.org]

- 14. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [diposit.ub.edu]

- 17. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Rapid and simple determination of histamine-N-methyl transferase activity by high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Methylhistamine Dihydrochloride ELISA Kit for Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 1-methylhistamine (B192778) (1-MH) in human urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. 1-Methylhistamine is a major metabolite of histamine (B1213489) and serves as a reliable biomarker for allergic reactions and other mast cell-related disorders.[1][2][3] This protocol is intended for research use only.

Principle of the Assay

The 1-methylhistamine ELISA kit is a competitive immunoassay.[1][2] The assay relies on the competition between 1-methylhistamine in the sample and 1-methylhistamine bound to the solid phase of a microtiter plate for a limited number of binding sites on a specific antiserum.[1][4] Prior to the competitive reaction, urine samples, standards, and controls undergo an acylation step to convert 1-methylhistamine into a derivative.[4][5] Following incubation, unbound components are washed away. An enzyme-conjugated secondary antibody is then added, which binds to the primary antibody captured on the plate. After another washing step, a substrate solution is added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 1-methylhistamine in the sample.[1][6] The reaction is stopped, and the absorbance is measured at 450 nm.[1]

Kit Components and Storage

Upon receipt, the kit should be stored at 2-8°C and is stable until the expiration date.[1] Do not mix reagents from different kit lots.[1]

| Component | Description | Storage |

| Microtiter Strips | 96 wells pre-coated with 1-methylhistamine. | 2-8°C |

| Standards (1-6) | Lyophilized standards of known 1-methylhistamine concentrations. Reconstitution required. | 2-8°C after reconstitution |

| Controls (1 & 2) | Lyophilized controls with low and high concentrations of 1-methylhistamine. Reconstitution required. | 2-8°C after reconstitution |

| Acylation Reagent | Lyophilized reagent for the derivatization of 1-methylhistamine. Must be freshly prepared. | 2-8°C |

| Solvent | For reconstitution of the Acylation Reagent. | 2-8°C |

| Equalizing Reagent | Lyophilized reagent. Reconstitution required. | -20°C after reconstitution |

| Diluent | For reconstitution of the Equalizing Reagent. | 2-8°C |

| Start Buffer | Ready-to-use buffer for the ELISA procedure. | 2-8°C |

| Antiserum | Rabbit anti-1-methylhistamine antibody. Ready-to-use. | 2-8°C |

| Enzyme Conjugate | Peroxidase-conjugated anti-rabbit antibody. Ready-to-use. | 2-8°C |

| Wash Buffer | Concentrated buffer. Dilution required. | 2-8°C after dilution |

| Substrate Solution | TMB substrate. Ready-to-use. | 2-8°C |

| Stop Solution | Acidic solution to stop the enzymatic reaction. Ready-to-use. | 2-8°C |

| Reaction Plate | A separate plate for the acylation step. | Room Temperature |

| Adhesive Foil | For sealing the microtiter plate. | Room Temperature |

Experimental Protocols

Reagent Preparation

-

Wash Buffer: Dilute the concentrated Wash Buffer with distilled water to the final volume specified in the kit manual. The diluted buffer is stable for up to 4 weeks at 2-8°C.[1][7]

-

Equalizing Reagent: Reconstitute the lyophilized Equalizing Reagent with the provided Diluent. The reconstituted reagent is stable for at least one year when stored at -20°C.[2][7]

-

Acylation Reagent: This reagent must be prepared immediately before use.[2] Dissolve the lyophilized Acylation Reagent in the provided Solvent. If using the entire kit in one run, it may be necessary to pool the contents of multiple vials.[2] Discard any unused reconstituted Acylation Reagent.

Sample Collection and Preparation

-

Urine Collection: Spontaneous or 24-hour urine samples can be used.[4][6] For 24-hour collections, add 10-15 ml of 6 M HCl to the collection bottle as a preservative.[6]